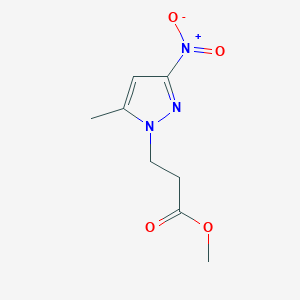
methyl 3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoate
Overview
Description
Scientific Research Applications
Polyketide Synthesis : Gao, Han, and Krische (2011) reported on the synthesis of polypropionate stereopolyads via a diastereo- and enantioselective iridium-catalyzed crotylation process. This method, applied to compounds related to methyl 3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoate, simplifies the approach to creating polypropionate substructures, demonstrating its potential in complex organic synthesis (Gao, Han, & Krische, 2011).
Hydrogen Bonding in Molecular Structure : Research by Portilla et al. (2007) focused on the hydrogen-bonded structures of methyl 4-(5-amino-3-phenyl-1H-pyrazol-1-yl)-3-nitrobenzoate and its isomeric forms. This study highlights the significance of hydrogen bonding in defining the molecular structure of compounds closely related to this compound (Portilla et al., 2007).
Synthetic Transformations : El’chaninov, Aleksandrov, and Stepanov (2018) described the synthesis and transformations of 7-(fur-2-yl)-1-methyl-1H-pyrazolo[4,3-g][1,3]benzothiazole, a compound with a structure similar to the target molecule. Their work illustrates the versatility of such compounds in chemical transformations, which can be applied in various fields of chemistry (El’chaninov, Aleksandrov, & Stepanov, 2018).
Antimicrobial and Radical Scavenging Activities : Şener, Erişkin, Yavuz, and Şener (2017) synthesized and characterized new diazo dyes derived from Pyrazolo[1,5-a]pyrimidine, a compound structurally related to this compound. They investigated the solvatochromic properties, antimicrobial activities, and radical scavenging activities of these dyes (Şener, Erişkin, Yavuz, & Şener, 2017).
Corrosion Inhibition : Missoum et al. (2013) explored the use of bipyrazolic derivatives, similar to the target molecule, as inhibitors of corrosion of C38 steel in hydrochloric acid. Their study demonstrates the potential application of such compounds in materials science, particularly in corrosion protection (Missoum et al., 2013).
Catalyst in Organic Synthesis : Maleki and Ashrafi (2014) developed a method for the synthesis of tetrahydrobenzo[b]pyran and pyrano[2,3-c]pyrazole derivatives using a novel catalyst. This research underscores the utility of compounds related to the target molecule in catalyzing organic reactions, which is crucial for the development of new synthetic methodologies (Maleki & Ashrafi, 2014).
Pharmacological Properties : Padmini and Kamal (2019) synthesized a series of 1,3,5-trisubstituted pyrazole derivatives and evaluated their anti-inflammatory, analgesic, and antipyretic activities. This indicates the potential of related compounds in the development of new pharmacological agents (Padmini & Kamal, 2019).
Safety and Hazards
Mechanism of Action
- One study found that a structurally similar compound did not exhibit expected inhibitory potency on the intended target kinase, MPS1, but showed significant activity on the kinase p70S6Kβ . Therefore, it’s possible that methyl 3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoate may interact with kinases or other proteins.
Target of Action
properties
IUPAC Name |
methyl 3-(5-methyl-3-nitropyrazol-1-yl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O4/c1-6-5-7(11(13)14)9-10(6)4-3-8(12)15-2/h5H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNNXGNJXAQAKTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCC(=O)OC)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801239711 | |
| Record name | Methyl 5-methyl-3-nitro-1H-pyrazole-1-propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801239711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1002033-58-0 | |
| Record name | Methyl 5-methyl-3-nitro-1H-pyrazole-1-propanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1002033-58-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 5-methyl-3-nitro-1H-pyrazole-1-propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801239711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(2S)-2-[[(4R,7S,10S,13S,16S,19R)-10-(4-Aminobutyl)-19-[[(2S)-2-amino-3-carboxypropanoyl]amino]-16-benzyl-7-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-20,20-dimethyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]-3-methylbutanoic acid](/img/structure/B1639473.png)





![N-[4,5-Dimethoxy-2-(4-methyl-benzoyl)-phenyl]-acetamide](/img/structure/B1639504.png)

![[5-(2-Amino-4-chlorophenyl)furan-2-yl]methanol](/img/structure/B1639510.png)
![(3S)-3-amino-4-[[(2S)-5-(diaminomethylideneamino)-1-(naphthalen-2-ylamino)-1-oxopentan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B1639517.png)

